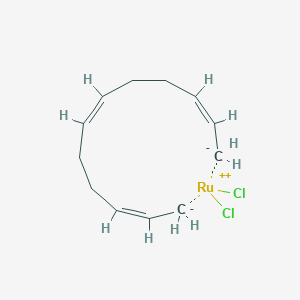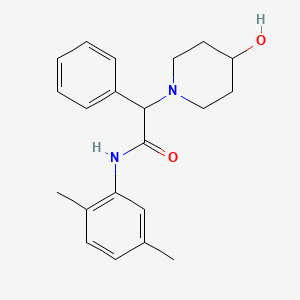
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is a coordination compound featuring ruthenium in a +2 oxidation state. This compound is characterized by the presence of two chloride ligands and a dodecatriene ligand with specific Z-configuration at positions 2, 6, and 10. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene typically involves the reaction of ruthenium chloride with the dodecatriene ligand under controlled conditions. One common method includes the use of a ruthenium precursor such as ruthenium trichloride, which is reacted with the dodecatriene ligand in the presence of a reducing agent to achieve the +2 oxidation state of ruthenium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium under certain conditions.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines, amines, or other anionic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions often require the use of coordinating solvents and may be facilitated by heating or the use of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium coordination compounds with different ligands.
科学的研究の応用
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other ruthenium-based compounds.
作用機序
The mechanism by which Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene exerts its effects involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA, proteins, and other cellular components, leading to changes in their structure and function. The pathways involved may include the generation of reactive oxygen species, inhibition of enzyme activity, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Dichloro[(2Z,6Z,10Z)-2,6,10-dodecatriene-1,12-diyl-κ2C1,C12]ruthenium
- (2Z,6Z,10Z,14Z,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaen-1-yl trihydrogen diphosphate
Uniqueness
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is unique due to its specific ligand configuration and the presence of ruthenium in a +2 oxidation state. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in catalysis, materials science, and medicinal chemistry.
特性
CAS番号 |
12170-97-7 |
|---|---|
分子式 |
C12H18Cl2Ru |
分子量 |
334.2 g/mol |
IUPAC名 |
dichlororuthenium(2+);dodeca-2,6,10-triene |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2 |
InChIキー |
HIFFVMAWJALNHN-UHFFFAOYSA-L |
SMILES |
[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |
異性体SMILES |
[CH2-]/C=C\CC/C=C\CC/C=C\[CH2-].Cl[Ru+2]Cl |
正規SMILES |
[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B1650924.png)
![3-(3-{[1,1'-Biphenyl]-4-yloxy}-2-hydroxypropyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1650926.png)
![Methyl 2-{4-[(3,5-dichlorobenzoyl)amino]-2-cyclopentenyl}-2-(4-methoxyphenyl)acetate](/img/structure/B1650928.png)
![(4aR*,8aS*)-1-[methoxy(phenyl)acetyl]-6-[4-(trifluoromethyl)benzoyl]decahydro-1,6-naphthyridine](/img/structure/B1650929.png)
![1-(2,4-difluorophenyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]ethanamine](/img/structure/B1650931.png)
![N-(3-methoxybenzyl)-N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B1650932.png)
![N~1~-[1-[1-(cyclopropylcarbonyl)-4-piperidyl]-2-(diethylamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B1650937.png)

![2-{[3-(azepane-1-sulfonyl)-4-methylphenyl]amino}-N-phenylpropanamide](/img/structure/B1650940.png)
![2-{[(3-Methylthiophen-2-yl)methyl]amino}-2-phenylacetamide](/img/structure/B1650941.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B1650942.png)
![Ethyl 1-{3-methyl-2-[(thiophen-2-yl)formamido]butanoyl}piperidine-3-carboxylate](/img/structure/B1650943.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[(4-ethoxyphenyl)amino]propan-1-one](/img/structure/B1650944.png)
